

# Dicetyl Phosphate: A Technical Guide for Formulation and Drug Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dicetyl Phosphate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Dicetyl phosphate**, a diester of cetyl alcohol and phosphoric acid, is a versatile excipient widely employed in the pharmaceutical and cosmetic industries. Its amphiphilic nature, arising from a polar phosphate head group and two long lipophilic cetyl chains, makes it a valuable component in various formulation strategies. This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and functional role of **dicetyl phosphate** for professionals engaged in research and drug development.

## Core Physicochemical Properties

**Dicetyl phosphate's** utility as a formulation aid is underpinned by its distinct chemical and physical characteristics. A summary of its key properties is presented below.

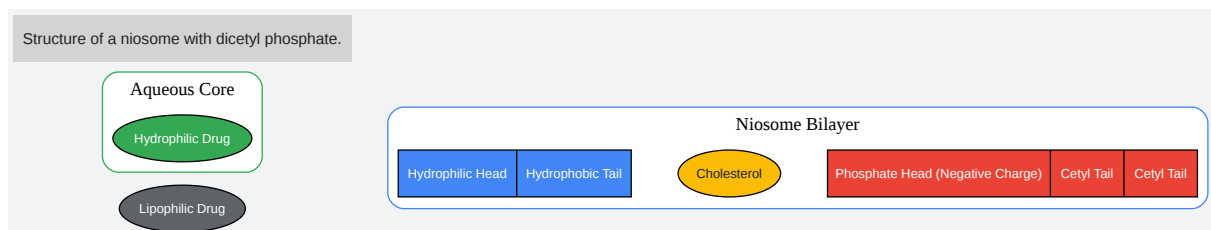
Property	Value	Reference
CAS Number	2197-63-9	[1][2]
Molecular Weight	546.85 g/mol	[2][3]
Molecular Formula	C32H67O4P	[3]
Appearance	White to off-white solid/flakes	[4][5]
Melting Point	74-75 °C	[6]
pKa (Predicted)	~1.50 ± 0.50	[7]
Solubility	Insoluble in water (3.0 x 10 <sup>-6</sup> g/L at 25 °C); Slightly soluble in chloroform and methanol; Soluble in ethanol.[4][7][8]	
Synonyms	Dihexadecyl phosphate, Dicetyl hydrogen phosphate	[8]

## Role in Drug Delivery Systems: Niosomes and Liposomes

**Dicetyl phosphate** is a key ingredient in the fabrication of vesicular drug delivery systems such as niosomes and liposomes. Its primary function is to impart a negative surface charge to the vesicles.[9] This electrostatic repulsion between vesicles enhances their colloidal stability, preventing aggregation and increasing the shelf-life of the formulation.[9] Furthermore, the inclusion of **dicetyl phosphate** has been shown to improve the entrapment efficiency of drugs within these vesicles.[9]

### Structural Role in Niosomes

In niosomes, which are vesicles composed of non-ionic surfactants and cholesterol, **dicetyl phosphate** integrates into the bilayer structure.[10] Its hydrophilic phosphate head orients towards the aqueous phase, while its hydrophobic tails align with the lipophilic regions of the non-ionic surfactants. This arrangement contributes to the overall stability and charge of the niosome.



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Caption: Structure of a niosome with **dicetyl phosphate**.

## Experimental Protocol: Preparation of Paclitaxel-Loaded Niosomes

This section details a representative protocol for the preparation of paclitaxel-loaded niosomes using the thin-film hydration method, incorporating **dicetyl phosphate** as a charge-inducing agent. This method is widely used for the laboratory-scale production of vesicular systems.

Materials:

- Span 40 (Sorbitan monopalmitate)
- Cholesterol
- **Dicetyl phosphate** (DCP)
- Paclitaxel (PCT)
- Chloroform
- Methanol
- Phosphate buffered saline (PBS), pH 7.4

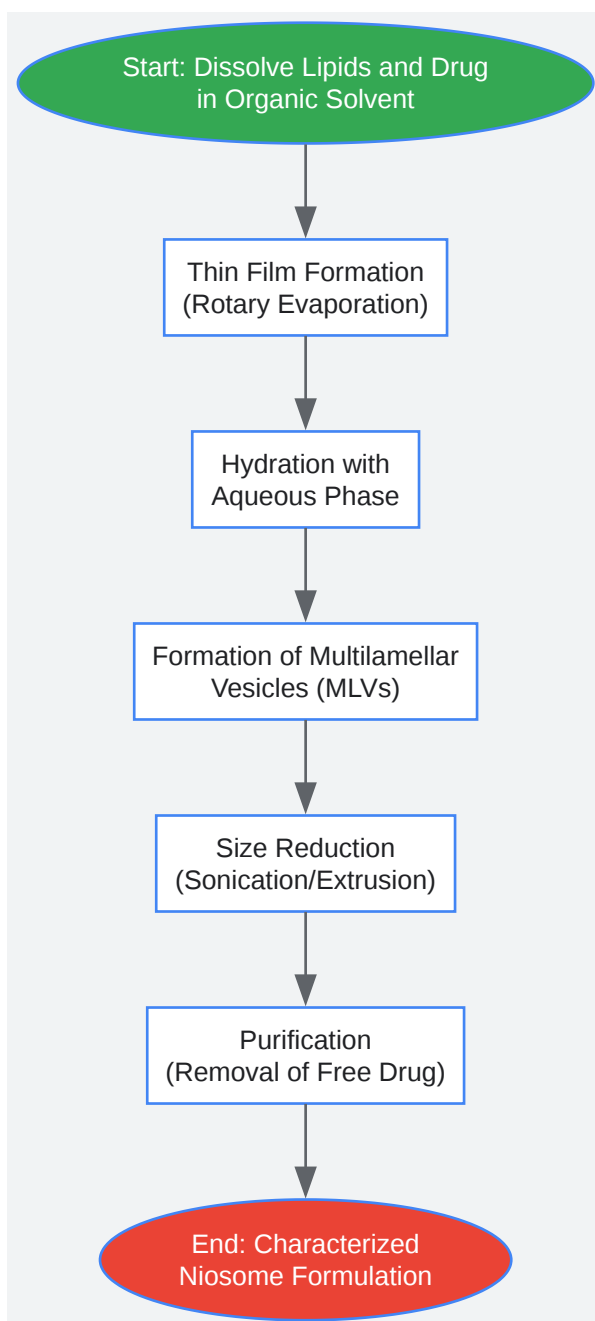
**Equipment:**

- Rotary evaporator
- Water bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Glass round-bottom flask
- Syringes

**Procedure:**

- Lipid Film Formation:
  - Accurately weigh and dissolve Span 40, cholesterol, **dicetyl phosphate**, and paclitaxel in a minimal amount of a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A molar ratio of surfactant:cholesterol:**dicetyl phosphate** can be optimized, with a representative starting point being 1:1:0.1.
  - Attach the flask to a rotary evaporator.
  - Immerse the flask in a water bath set to a temperature above the boiling point of the solvent mixture (e.g., 40-50°C).
  - Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.
  - Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
  - Hydrate the lipid film with a pre-warmed (e.g., 60°C) aqueous phase (e.g., PBS pH 7.4). The volume of the aqueous phase will determine the final concentration of the formulation.

- Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow for the swelling and formation of multilamellar vesicles (MLVs).
- Size Reduction:
  - To obtain smaller, more uniform vesicles, the MLV suspension is subjected to sonication in a bath sonicator for 15-30 minutes above the lipid phase transition temperature.
  - For a more defined particle size distribution, the niosomal suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes). The extrusion should be performed at a temperature above the phase transition temperature of the lipid mixture.
- Purification and Characterization:
  - Remove the un-encapsulated drug by methods such as dialysis, gel filtration, or centrifugation.
  - Characterize the resulting niosomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.



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Caption: Workflow for niosome preparation.

## Applications in Drug Formulation

**Dicetyl phosphate**'s ability to stabilize emulsions and vesicular systems has led to its inclusion in a variety of pharmaceutical formulations, particularly for topical and parenteral drug delivery. Its use has been explored for the delivery of various active pharmaceutical ingredients,

including anti-cancer drugs like paclitaxel.[11] By enhancing the stability and modifying the release characteristics of these formulations, **dicetyl phosphate** can contribute to improved therapeutic outcomes.

## Toxicology and Safety

**Dicetyl phosphate** is generally considered safe for topical use in cosmetic and pharmaceutical products and is noted to be non-irritating and non-sensitizing at recommended concentrations.[5] However, as with any excipient, a thorough evaluation of its biocompatibility is necessary for any new formulation. Some in vitro studies have indicated that at high concentrations, **dicetyl phosphate** can cause cell lysis and necrosis in tissue culture.[12] A mouse intraperitoneal LD50 of >500 mg/kg has been reported, suggesting low acute toxicity.[8] For drug development, it is crucial to conduct specific cytotoxicity, skin irritation, and sensitization studies relevant to the intended route of administration and final formulation.

Toxicological Endpoint	Result/Observation	Reference
Acute Oral Toxicity (Mouse, IP)	LD50 > 500 mg/kg	[8]
Skin Irritation/Sensitization	Generally considered non-irritating and non-sensitizing in cosmetic formulations.	[5]
In Vitro Cytotoxicity	Can cause cell lysis and necrosis at high concentrations in tissue culture.	[12]

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- To cite this document: BenchChem. [Dicetyl Phosphate: A Technical Guide for Formulation and Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193897#dicetyl-phosphate-cas-number-and-molecular-weight]

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